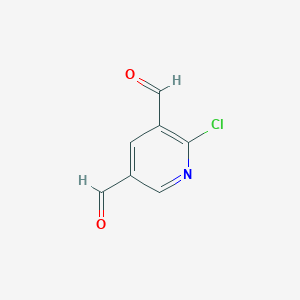

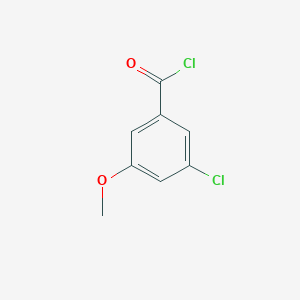

2-Chloro-pyridine-3,5-dicarbaldehyde

货号 B1315834

CAS 编号:

129216-07-5

分子量: 169.56 g/mol

InChI 键: QSLGTPPMJGXGBU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Chloro-pyridine-3,5-dicarbaldehyde” is a chemical compound with the molecular formula C7H4ClNO2 . It has been used in the preparation of new compounds derived from reactions of pyridine-3,5-dicarboxylic acid .

Synthesis Analysis

The synthesis of “2-Chloro-pyridine-3,5-dicarbaldehyde” involves several steps. One method involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . Another method involves the reaction of pyridine-3,5-dicarboxylic acid with thionyl chloride under a nitrogen atmosphere .Molecular Structure Analysis

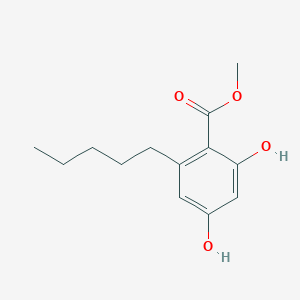

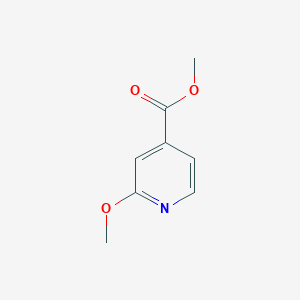

The molecular structure of “2-Chloro-pyridine-3,5-dicarbaldehyde” consists of a pyridine ring with a chlorine atom at the 2-position and aldehyde groups at the 3 and 5 positions . The molecular weight of the compound is 169.57 .Physical And Chemical Properties Analysis

“2-Chloro-pyridine-3,5-dicarbaldehyde” has a melting point of 70-71 °C and a predicted boiling point of 321.1±42.0 °C. Its predicted density is 1.437±0.06 g/cm3 .科学研究应用

1. Metal–Organic Frameworks (MOFs) Synthesis

- Application Summary: Pyridine-3,5-dicarboxylic acid is used in the synthesis of new metal–organic frameworks (MOFs). These MOFs are prepared from reactions of pyridine-3,5-dicarboxylic acid, bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+), and various template molecules .

- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .

- Results: The study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

2. Battery-Supercapacitor Hybrid Energy Storage Devices

- Application Summary: Pyridine 3,5-dicarboxylate-based metal–organic frameworks are used as an active electrode material for battery-supercapacitor hybrid energy storage devices .

- Methods of Application: MOFs based on pyridine 3,5-dicarboxylate ligand in combination with copper and cobalt are electrochemically analyzed. A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .

- Results: The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1, respectively. With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .

3. Synthesis of New Metal–Organic Frameworks

- Application Summary: A series of new compounds were prepared from reactions of pyridine-3,5-dicarboxylic acid (PDCH2), bipositive d-metal ions (Cd2+, Zn2+, Co2+ and Cu2+) and various template molecules .

- Methods of Application: The synthesis involves reactions of pyridine-3,5-dicarboxylic acid with bipositive d-metal ions and various template molecules. The resulting compounds have different structural architectures, some of which are unusual and present new topological types .

- Results: This study represents the initial systematic investigation on the use of a combination of polytopic nitrogen and oxygen-donor ligands and amino- or pyridine-alcohol templates for the synthesis of new MOFs .

4. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde

- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .

- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .

- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .

5. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines, which can be synthesized from similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Methods of Application: The synthesis involves the reaction of similar compounds with other reagents to form trifluoromethylpyridines .

- Results: Trifluoromethylpyridines have been used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

6. Synthesis of 4,6-Diphenyl-3a,5-Dihydro-4H-Indazole-3-Carbaldehyde

- Application Summary: 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde is used in the synthesis of 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde .

- Methods of Application: The synthesis involves the reaction of 2-Chloro-6-dimethylamino-3,5-pyridine-dicarbaldehyde with other reagents to form the desired compound .

- Results: The resulting compound, 4,6-diphenyl-3a,5-dihydro-4H-indazole-3-carbaldehyde, has potential applications in various fields of chemistry .

属性

IUPAC Name |

2-chloropyridine-3,5-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLGTPPMJGXGBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-pyridine-3,5-dicarbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

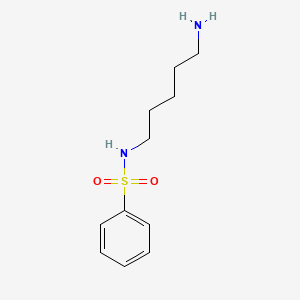

N-(5-Aminopentyl)benzenesulfonamide

58885-30-6

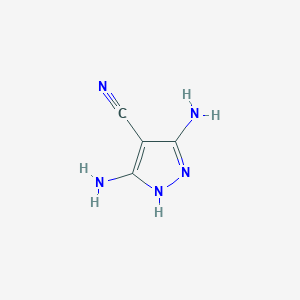

3,5-diamino-1H-pyrazole-4-carbonitrile

6844-58-2

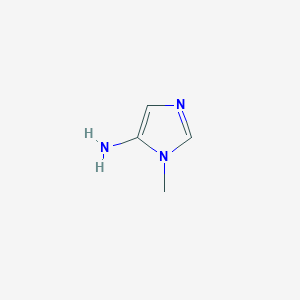

1-methyl-1H-imidazol-5-amine

66787-75-5

Methyl 2,4-dihydroxy-6-pentylbenzoate

58016-28-7

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)